![molecular formula C21H21FN2O3S B2792756 N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide CAS No. 1251672-81-7](/img/structure/B2792756.png)
N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Routes and Derivative Exploration
Research on compounds structurally related to N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide focuses on their synthesis, potential applications in drug development, and as probes or intermediates in chemical reactions. For instance, a study detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the utility of these compounds in the creation of fused azines, which are crucial for developing new pharmaceuticals and materials. This synthesis pathway highlights the compound's role in generating biologically relevant structures, suggesting its potential as a precursor for more complex derivatives with varied applications (Ibrahim & Behbehani, 2014).
Pharmacological Profiles and Molecular Docking
The exploration of similar compounds in pharmacology involves assessing their activity across various biological targets. For example, a set of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives underwent in silico molecular docking screenings, revealing moderate to good binding energies. Such studies underscore the compound's relevance in drug discovery, particularly for antimicrobial and antioxidant properties (Flefel et al., 2018).
Metabolic and Stability Investigations
Understanding the metabolic pathways and stability of chemical compounds is vital for their development into therapeutic agents. Research on similar structures has identified challenges in metabolic stability, leading to the investigation of heterocyclic analogues to improve pharmacokinetic profiles. This research is pivotal in identifying more stable and efficacious compounds for further development (Stec et al., 2011).
Novel Therapeutic Applications
Compounds with a similar molecular framework have been identified as potential therapeutic agents in neurology and psychiatry. For example, ABT-288, an H3 receptor antagonist, demonstrated procognitive effects in rodent models, suggesting that structurally related compounds could be explored for their cognitive-enhancing properties. This indicates the potential of this compound derivatives in treating cognitive disorders (Esbenshade et al., 2012).
Mécanisme D'action
Target of Action
F3406-1840, also known as 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, is a novel small-molecule arenavirus inhibitor . The primary target of this compound is the Lassa mammarenavirus (LASV), a virus responsible for causing Lassa fever .
Mode of Action
F3406-1840 inhibits LASV entry into host cells by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the LASV glycoprotein GP2 . This interaction blocks the virus from entering the host cell, thereby preventing the virus from replicating and spreading.
Biochemical Pathways
The compound’s action primarily affects the viral entry pathway. By inhibiting the LASV glycoprotein GP2, F3406-1840 prevents the virus from entering host cells. This disruption of the viral entry pathway effectively halts the virus’s life cycle, preventing it from replicating and spreading to other cells .
Result of Action
The primary result of F3406-1840’s action is the inhibition of LASV entry into host cells. This prevents the virus from replicating within the host, effectively halting the progression of the viral infection .
Action Environment
The action of F3406-1840 is influenced by the pH of the endosome compartment of the host cell. The compound interferes with the pH-dependent fusion process mediated by the LASV glycoprotein GP2, blocking the virus from entering the host cell . The efficacy and stability of F3406-1840 may be influenced by factors such as the concentration of the compound, the presence of other drugs or substances, and the overall health status of the host.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPUMTGXKZUHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)

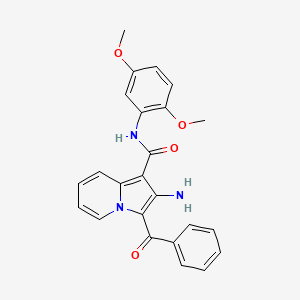
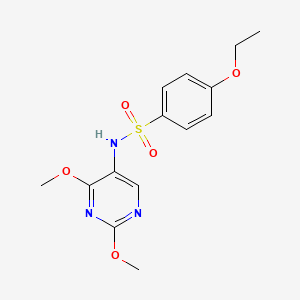

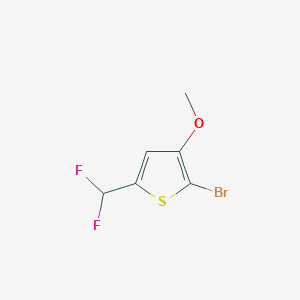

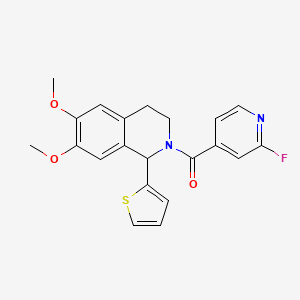
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
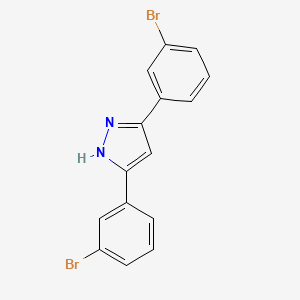
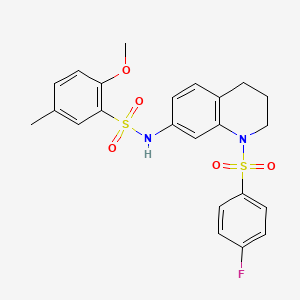
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
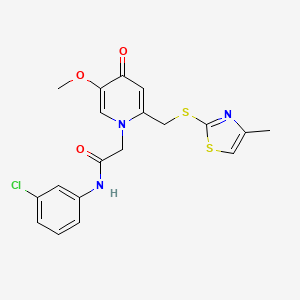
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)